2-{[(4-Tert-butylphenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one
Description
2-{[(4-Tert-butylphenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopenta[D]pyrimidin-4-one core structure, which is modified with a tert-butylphenylmethylsulfanyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and materials science.
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-18(2,3)13-9-7-12(8-10-13)11-22-17-19-15-6-4-5-14(15)16(21)20-17/h7-10H,4-6,11H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLPBGMOAHRDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(CCC3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Tert-butylphenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one typically involves multiple steps. One common approach is to start with the cyclopenta[D]pyrimidin-4-one core, which can be synthesized through a series of cyclization reactions. The tert-butylphenylmethylsulfanyl group is then introduced through a nucleophilic substitution reaction, where a suitable leaving group on the cyclopenta[D]pyrimidin-4-one is replaced by the tert-butylphenylmethylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The exact methods used in industrial production would depend on the specific requirements and constraints of the manufacturing process.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Tert-butylphenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidin-4-one core or the sulfanyl group.
Substitution: The tert-butylphenylmethylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Medicine: If the compound exhibits pharmacological activity, it could be developed into a drug for treating various diseases. Preclinical studies would be needed to evaluate its efficacy and safety.
Industry: The compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, or other industrial products.
Mechanism of Action
The mechanism of action of 2-{[(4-Tert-butylphenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It may interact with cell surface or intracellular receptors, modulating signaling pathways.
DNA/RNA Interaction: The compound could bind to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methylphenol: This compound shares the tert-butylphenyl group but lacks the cyclopenta[D]pyrimidin-4-one core.
4,4’-Di-tert-butyl-2,2’-dipyridyl: This compound contains a similar tert-butyl group but has a different core structure.
Uniqueness
2-{[(4-Tert-butylphenyl)methyl]sulfanyl}-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one is unique due to its combination of a cyclopenta[D]pyrimidin-4-one core with a tert-butylphenylmethylsulfanyl group. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
